cypellocarpin C
CAS No.: 294856-66-9
Cat. No.: VC0211701
Molecular Formula: C26H32O11
Molecular Weight: 520.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294856-66-9 |
|---|---|
| Molecular Formula | C26H32O11 |
| Molecular Weight | 520.5 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
| Standard InChI | InChI=1S/C26H32O11/c1-12-8-16(27)20-17(28)9-15(10-18(20)35-12)36-25-23(31)22(30)21(29)19(37-25)11-34-24(32)13-4-6-14(7-5-13)26(2,3)33/h4,8-10,14,19,21-23,25,28-31,33H,5-7,11H2,1-3H3/t14-,19+,21+,22-,23+,25+/m0/s1 |
| SMILES | CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C4=CCC(CC4)C(C)(C)O)O)O)O)O |
| Canonical SMILES | CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C4=CCC(CC4)C(C)(C)O)O)O)O)O |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Cypellocarpin C is a phenol glycoside esterified with oleuropeic acid. The compound has the molecular formula C26H32O11 and a molecular weight of 520.5 g/mol . Its IUPAC name is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Cypellocarpin C
| Property | Description |
|---|---|
| Molecular Formula | C26H32O11 |
| Molecular Weight | 520.5 g/mol |
| CAS Number | 294856-66-9 |
| Physical Appearance | Powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
| InChIKey | OUBDJJFZUQGQLU-ZHFYLPRNSA-N |
| Synonyms | Camaldulenside |
The compound is soluble in various organic solvents including DMSO, pyridine, methanol, and ethanol . For research purposes, it is typically stored protected from air and light, under refrigeration or freezing conditions (2-8°C) .
Structural Characteristics
Cypellocarpin C possesses a complex structure characterized by a chromone moiety connected to a glucose unit, which is esterified with oleuropeic acid. The molecule contains multiple stereogenic centers, contributing to its structural complexity. The chromone core contains hydroxyl groups at specific positions, which are important for its biological activities .
Natural Sources and Isolation
Plant Sources
Cypellocarpin C was first isolated from the dried leaves of Eucalyptus cypellocarpa, alongside two other related compounds, cypellocarpins A and B . It has also been reported in other Eucalyptus species, notably Eucalyptus camaldulensis .
Isolation and Purification
The original isolation of cypellocarpin C was achieved through bioassay-guided fractionation of extracts from Eucalyptus cypellocarpa leaves . The isolation procedure typically involves extraction with organic solvents followed by various chromatographic techniques to purify the compound. The structure was initially elucidated using spectroscopic methods, including 2D NMR experiments and chemical degradation .
Biological Activities
Antiviral Properties
One of the most significant biological activities of cypellocarpin C is its potent antiviral effect. Research has demonstrated that cypellocarpin C exhibits remarkable activity against herpes simplex virus type 2 (HSV-2) with an EC50 value of 0.73 μg/mL and a selectivity index (CC50/EC50) of 287.7 . Notably, this antiviral potency exceeds that of acyclovir, a standard antiviral drug (EC50: 1.75 μg/mL; selectivity index: 109.4) .
Table 2: Comparative Antiviral Activity Against HSV-2
| Compound | EC50 (μg/mL) | Selectivity Index (CC50/EC50) |
|---|---|---|
| Cypellocarpin C | 0.73 | 287.7 |
| Acyclovir | 1.75 | 109.4 |
The high selectivity index indicates that cypellocarpin C has a favorable therapeutic window, suggesting its potential as a lead compound for antiviral drug development .
Antitumor Activity
Cypellocarpin C has demonstrated significant antitumor-promoting activity in various experimental models. In vitro studies have shown that the compound exhibits potent inhibitory effects on Epstein-Barr virus early antigen activation induced by 12-O-tetradecanoyl phorbol 13-acetate (TPA) . This property is particularly important as it indicates potential chemopreventive activity.
Furthermore, cypellocarpin C has been shown to suppress in vivo two-stage carcinogenesis induced with nitric oxide and TPA on mouse skin . These findings suggest that cypellocarpin C might interfere with multiple stages of carcinogenesis, making it a promising candidate for cancer prevention strategies.
Structural Elucidation and Characterization
Spectroscopic Analysis
The structure of cypellocarpin C was determined primarily through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments, played a crucial role in elucidating the structural details of the compound .
High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS/MS) has been employed to identify and characterize cypellocarpin C in plant extracts . This analytical approach provides valuable information about the compound's molecular weight, fragmentation pattern, and structural features.
Chemical Analysis
Chemical degradation studies were also instrumental in confirming the structure of cypellocarpin C . These investigations helped establish the absolute configuration of the stereogenic centers in the molecule, which is essential for understanding its three-dimensional structure and potential interactions with biological targets.
Comparative Analysis with Related Compounds
Structural Relationship with Cypellocarpins A and B
Cypellocarpin C belongs to a family of related compounds, including cypellocarpins A and B, which were isolated simultaneously from Eucalyptus cypellocarpa . These compounds share structural similarities but differ in specific functional groups and substitution patterns.
Cypellocarpin B, with the molecular formula C26H34O12 and a molecular weight of 538.5 g/mol, has a structure closely related to cypellocarpin C . The main structural difference is that cypellocarpin B contains an additional hydroxyl group at position 2 of the chromone moiety .
Comparative Biological Activities
Both cypellocarpin B and C have shown promising biological activities, particularly in their antitumor and antiviral properties. Research has indicated that these compounds exhibit similar mechanisms of action, though with varying potencies .
Research Applications and Future Perspectives
Synthetic Approaches
Research has been conducted on the synthesis of cypellocarpin C and related compounds to enable more detailed studies of their biological activities and structure-activity relationships . Synthetic approaches may also facilitate the development of derivatives with enhanced pharmacological properties.
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